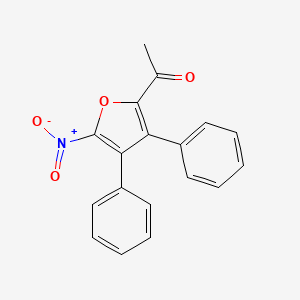
3,4-Diphenyl-5-nitro-2-acetylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyl-5-nitro-2-acetylfuran is a heterocyclic compound with the molecular formula C18H13NO4. It belongs to the class of nitrofurans, which are known for their diverse biological activities. The compound features a furan ring substituted with nitro, acetyl, and diphenyl groups, making it a molecule of interest in various fields of research, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-5-nitro-2-acetylfuran typically involves the nitration of 2-acetylfuran. One common method includes the use of nitrating agents such as nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 2-acetyl-5-nitrofuran, which can then be further reacted with diphenyl compounds to introduce the diphenyl groups at the 3 and 4 positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-5-nitro-2-acetylfuran undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The acetyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Various reduced forms of the compound, depending on the conditions.
Substitution: Substituted furans with different functional groups.
Scientific Research Applications
3,4-Diphenyl-5-nitro-2-acetylfuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-5-nitro-2-acetylfuran involves its interaction with various molecular targets. The nitro group is known to undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes and disrupt cellular pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-5-nitrofuran
- 3,4-Diphenyl-2-furoic acid
- 5-Nitrofuran-2-carbaldehyde
Comparison
3,4-Diphenyl-5-nitro-2-acetylfuran is unique due to the presence of both diphenyl and nitro groups on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
52101-49-2 |
|---|---|
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-(5-nitro-3,4-diphenylfuran-2-yl)ethanone |
InChI |
InChI=1S/C18H13NO4/c1-12(20)17-15(13-8-4-2-5-9-13)16(18(23-17)19(21)22)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
DJUQPRHVVNQSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)


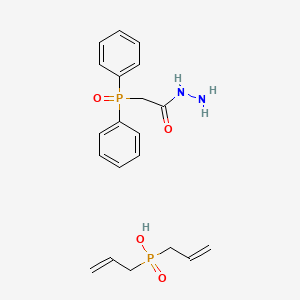
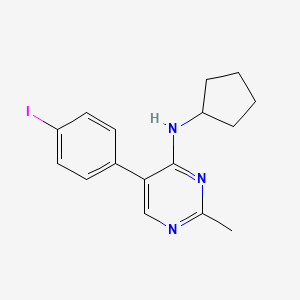
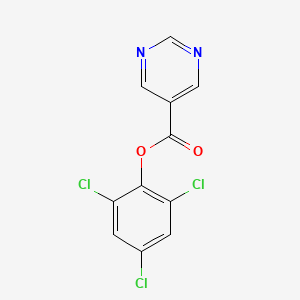
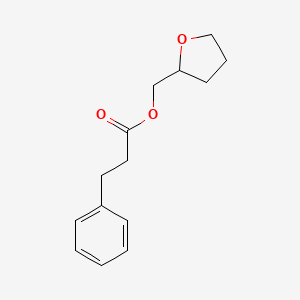
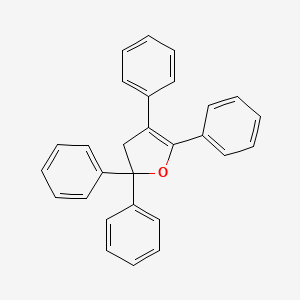
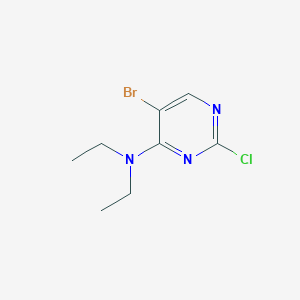
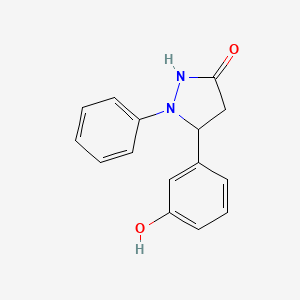
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
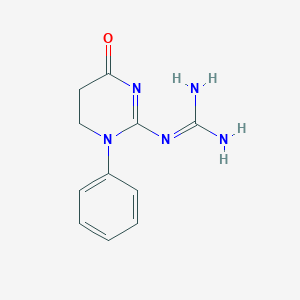
![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
